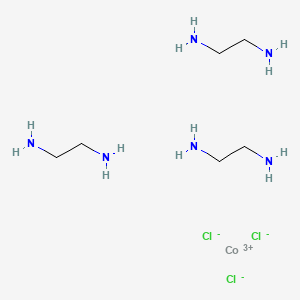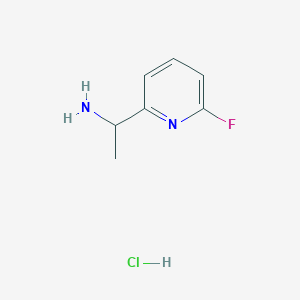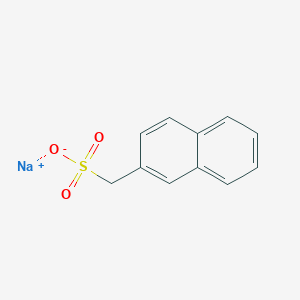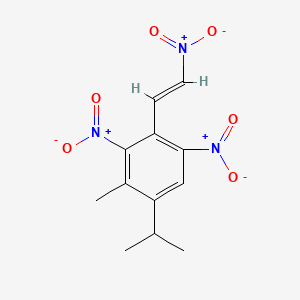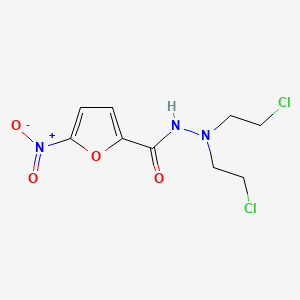
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is a chemical compound that belongs to the class of furoic acid derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a bis(2-chloroethyl)hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide typically involves the reaction of 5-nitro-2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at around 50-60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furoic acid, 5-amino-, 2,2-bis(2-chloroethyl)hydrazide.
Aplicaciones Científicas De Investigación
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-furoic acid: A related compound with similar structural features but lacking the bis(2-chloroethyl)hydrazide moiety.
2-Furoic acid hydrazide: Another related compound with a hydrazide group instead of the bis(2-chloroethyl)hydrazide.
Uniqueness
2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of both the nitro group and the bis(2-chloroethyl)hydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
1917-59-5 |
|---|---|
Fórmula molecular |
C9H11Cl2N3O4 |
Peso molecular |
296.10 g/mol |
Nombre IUPAC |
N',N'-bis(2-chloroethyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C9H11Cl2N3O4/c10-3-5-13(6-4-11)12-9(15)7-1-2-8(18-7)14(16)17/h1-2H,3-6H2,(H,12,15) |
Clave InChI |
FRQFZHXEYNBNEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


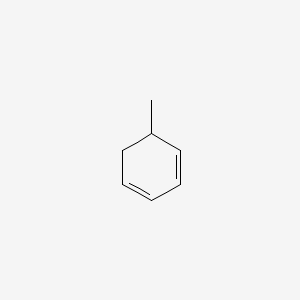
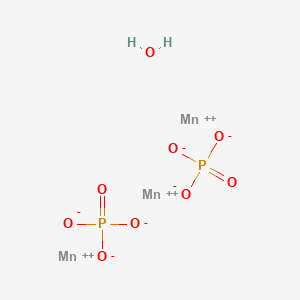
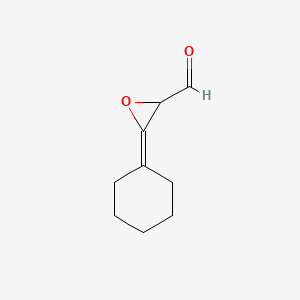
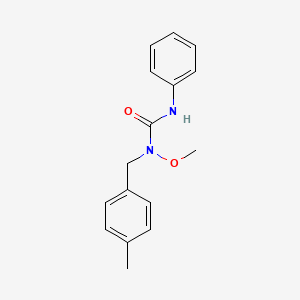
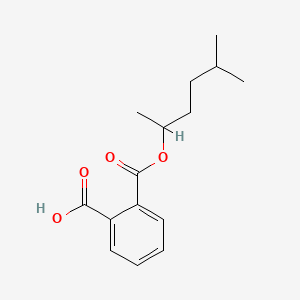
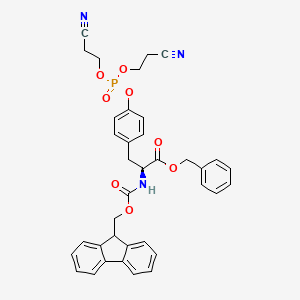
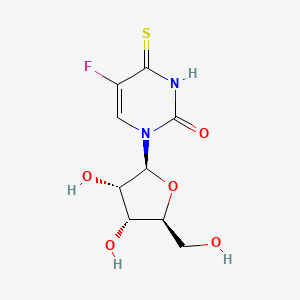
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)

